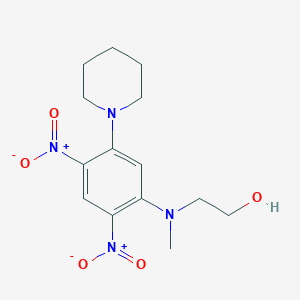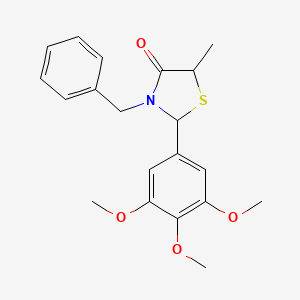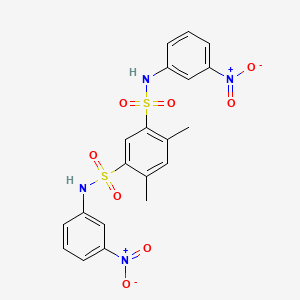
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol is a complex organic compound that features a piperidine ring, a dinitroaniline moiety, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and the dinitroaniline moietyThe final step often involves the addition of the ethanol group through a reaction with an appropriate alcohol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methyl-2,4-dinitroanilino)ethanol
- 2-(N-methyl-5-piperidin-1-ylanilino)ethanol
- 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)propanol
Uniqueness
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol is unique due to the presence of both the dinitroaniline and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5/c1-15(7-8-19)11-9-12(16-5-3-2-4-6-16)14(18(22)23)10-13(11)17(20)21/h9-10,19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZPPRBNIYRNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-3-hydroxy-4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)diazenyl]-2-naphthamide](/img/structure/B5072955.png)
![5-{3-[(3,5-DICARBOXYPHENYL)CARBAMOYL]-5-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5072971.png)
![(5E)-1-benzyl-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5072974.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5072979.png)

![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5072993.png)
![(1R*,5S*)-8-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5073000.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5073008.png)

![6-Methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5073019.png)
![5-[[4-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5073027.png)


![[7-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl](4-methylpiperazino)methanone](/img/structure/B5073075.png)
